



The Therapeutic Potential of 5-Benzylidenehydantoins: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(5Z)-5-benzylideneimidazolidine- 2,4-dione	
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The 5-benzylidenehydantoin scaffold has emerged as a versatile pharmacophore, demonstrating a broad spectrum of biological activities and therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the identified therapeutic targets of 5-benzylidenehydantoin derivatives, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Core Therapeutic Targets and Quantitative Efficacy

5-Benzylidenehydantoins have been investigated for their inhibitory activity against a range of molecular targets implicated in cancer, metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The following table summarizes the key targets and the corresponding efficacy data for representative compounds.



Target	Compound/De rivative	Cell Line/System	IC50/Inhibition	Reference
Epidermal Growth Factor Receptor (EGFR)	UPR1024	A549 (NSCLC)	19.58 ± 6.02 μmol/L (autophosphoryla tion)	[1]
UPR1024	A431 (epidermoid carcinoma)	Inhibits autophosphorylat ion	[1]	
Fluoro 5- benzylidene- hydantoin	-	IC50 = 6.8 μM (c-Met kinase)	[2]	
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)	(Z)-5-(4'- hydroxy- 3'methoxybenzyli dene)imidazolidi ne-2,4-dione (8)	Enzyme Assay	46% inhibition at 10 μΜ	[2]
(Z)-5-(4'- methoxybenzylid ene) imidazolidine- 2,4-dione (10)	Enzyme Assay	56% inhibition at 10 μΜ	[2]	
Platelet-Derived Growth Factor Receptor (PDGFR-α & -β)	(Z)-5-(4'- hydroxy- 3'methoxybenzyli dene)imidazolidi ne-2,4-dione (8)	Enzyme Assay	57% inhibition at 10 μΜ	[2]
Human Epidermal Growth Factor Receptor 2 (HER2)	Compound 28	Enzyme Assay	57% inhibition at 10 μΜ	[3]



Compound 32	Enzyme Assay	60% inhibition at 10 μM	[3]	
Sirtuin 2 (SIRT2)	Compound 97 (Specs ID AH- 487/41657829)	Enzyme Assay	Low µM range	[4]
NADPH Oxidase (NOX1 & NOX4)	3-substituted 5- benzylidene-1- methyl-2- thiohydantoins (3bz, 3cz, 3ez)	Enzyme Assay	Promising inhibitors	[5]
Tyrosinase	Compound 2e (hydroxyl at R2, methoxy at R3)	Mushroom Tyrosinase	Competitive inhibitor	[6]
Aldose Reductase (ALR2)	Compound FM6B	Enzyme Assay	1.02 μΜ	[7]
Compound FM7B	Enzyme Assay	1.14 μΜ	[7]	
Compound FM9B	Enzyme Assay	1.08 μΜ	[7]	_
Poly (ADP- ribose) polymerase-1 (PARP-1)	Compound FM6B	Enzyme Assay	0.95 μΜ	[7]
Compound FM7B	Enzyme Assay	0.81 μΜ	[7]	
Compound FM9B	Enzyme Assay	1.42 μΜ	[7]	_
Tubulin Polymerization	5,5- Diphenylhydantoi n	Purified pig brain tubulin	3.6 X 10(-4) M (50% inhibition)	[8]



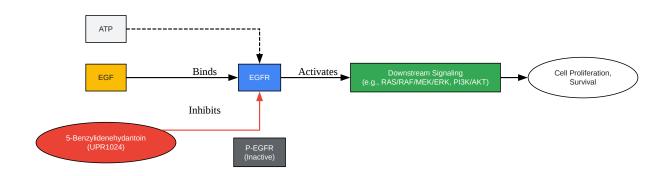
Key Signaling Pathways and Mechanisms of Action

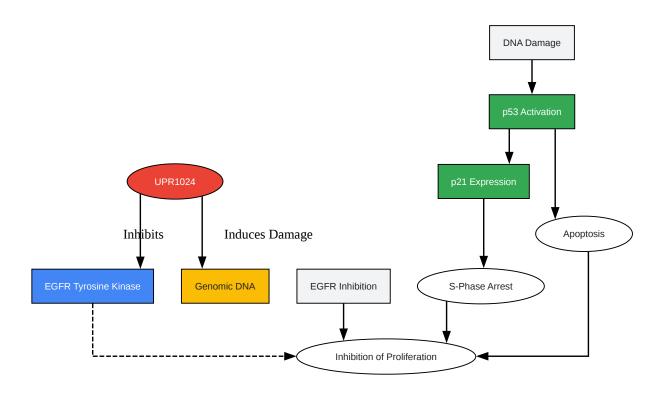
The therapeutic effects of 5-benzylidenehydantoins are mediated through their interaction with critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

EGFR Signaling Pathway Inhibition

5-Benzylidenehydantoins, such as UPR1024, have been designed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[1][9] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.







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